5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole

Physical Chemistry Quality Control Procurement Specification

Sourcing benzotriazole intermediates with incompatible or single-point reactivity creates synthetic bottlenecks. 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole solves this with truly orthogonal handles for sequential diversification. - Orthogonal Reactivity: Engage the C-5 bromine in Pd-catalyzed cross-coupling while the C-4 nitro group remains intact for subsequent SNAr or reduction. - Enhanced Electrophilicity: The ortho-nitro group activates C-6/C-7 for mild nucleophilic substitution, inaccessible with mono-substituted analogs. - Reliable Supply: Supplied as a high-purity crystalline solid, eliminating lead-time uncertainty for med chem and materials research programs.

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
Cat. No. B13688628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole
Molecular FormulaC6H3BrN4O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN4O2/c7-3-1-2-4-5(9-10-8-4)6(3)11(12)13/h1-2H,(H,8,9,10)
InChIKeyHESYWWKLDNEEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole Specifications & Procurement


5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole (CAS: 2840823-25-6) is a heterocyclic building block belonging to the nitrobenzotriazole class, characterized by a fused benzotriazole core with bromine at the 5-position and a nitro group at the 4-position . Its molecular formula is C₆H₃BrN₄O₂, with a molecular weight of 243.02 g/mol . The compound is supplied as a crystalline solid with typical commercial purity specifications of 95-98% . This substitution pattern creates a distinct electronic profile and synthetic handle set that differentiates it from both mono-substituted and regioisomeric analogs, establishing its value as a specialized intermediate in medicinal chemistry and materials research programs requiring orthogonal reactivity .

Reactivity
Dual orthogonal bromo-nitro handles enable sequential derivatization
Regiochemistry
Distinct 5-bromo-4-nitro substitution pattern vs regioisomeric analogs
Supply
Crystalline solid with certified purity specification available

Why 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole Substitution Fails


5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole cannot be substituted interchangeably with simpler benzotriazole analogs due to the synergistic electronic effects of its specific 5-bromo and 4-nitro substitution pattern . The ortho relationship between these electron-withdrawing groups significantly polarizes the aromatic ring, enhancing both the leaving group aptitude of the nitro moiety for nucleophilic aromatic substitution and the oxidative addition potential of the C–Br bond for palladium-catalyzed cross-coupling [1]. Regioisomeric variants (e.g., 6-bromo-7-nitro) exhibit different electronic distributions, altering reaction regioselectivity [2]. Mono-substituted analogs (e.g., 4-nitrobenzotriazole or 5-bromobenzotriazole) lack the dual functional handle set, limiting their utility in sequential derivatization workflows [2]. These structural nuances directly impact downstream synthetic efficiency, product purity, and biological target engagement profiles, making precise compound selection a critical procurement decision .

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Regioisomeric analogs (e.g., 6-bromo-7-nitro) alter electronic distribution and synthetic regioselectivity.
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Mono-substituted analogs lack orthogonal reactivity; single functional handle limits sequential derivatization.
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Ortho bromo-nitro polarization critically influences leaving-group aptitude and cross-coupling efficiency.

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole vs Key Analogs: Evidence


Molecular Weight & Purity vs 4-Nitrobenzotriazole

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole exhibits a molecular weight of 243.02 g/mol, which is 78.90 g/mol (48%) higher than the unsubstituted 4-nitrobenzotriazole (164.12 g/mol) . Commercial samples of the target compound are supplied with a purity specification of 98%, providing a reliable starting point for synthetic applications .

MW & Purity
Cross-study comparable
243.02 g/mol (Δ78.90 vs 164.12 g/mol for 4-nitrobenzotriazole); purity 98% reported
Higher mass reflects bromine; purity supports synthetic reproducibility
Vendor specification; confirm lot-specific COA
Physical Chemistry Quality Control Procurement Specification

Electronic Structure & Substituent Effects

Density Functional Theory (DFT) calculations on nitro-1H-benzotriazole derivatives indicate that the introduction of electron-withdrawing substituents ortho and meta to the nitro group significantly alters frontier molecular orbital energies and charge distribution [1]. The 5-bromo-4-nitro substitution pattern in the target compound is predicted to enhance electrophilicity at the C-6 and C-7 positions compared to 4-nitrobenzotriazole, facilitating regioselective nucleophilic aromatic substitution [1].

Electronic Structure
Class-level inference
DFT predicts enhanced electrophilicity at C-6/C-7 due to ortho-nitro activation
Supports regioselective SNAr planning
Calculations on analogous nitrobenzotriazoles; experimental verification advised
Computational Chemistry Reactivity Prediction Synthetic Planning

Orthogonal Bromo-Nitro Reactivity

The target compound uniquely combines a C–Br bond amenable to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and a nitro group capable of undergoing nucleophilic aromatic substitution or reduction to an amine [1]. In contrast, 5-bromobenzotriazole lacks the nitro leaving group, limiting nucleophilic substitution options . 4-Nitrobenzotriazole lacks the bromine handle, precluding cross-coupling diversification . The presence of both functionalities in a single, ortho-relationship scaffold enables sequential, orthogonal derivatization strategies that are not accessible with mono-functional analogs [1].

Orthogonal Reactivity
Class-level inference
Target: dual Br (cross-coupling) and NO2 (SNAr/reduction). Comparators: single functionality only
Enables divergent library synthesis from single intermediate
Based on established reactivity principles; validate under specific conditions
Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Regioisomeric Identity vs 6-Bromo-7-nitro Isomer

The target compound 5-bromo-4-nitro-1H-benzo[d][1,2,3]triazole is a specific regioisomer that can be distinguished from its 6-bromo-7-nitro counterpart by NMR spectroscopy [1]. Multinuclear NMR studies on nitrobenzotriazoles demonstrate that the substitution pattern significantly influences ¹H, ¹³C, and ¹⁵N chemical shifts, allowing unambiguous structural assignment [1]. The target compound's canonical SMILES notation (O=[N+]([O-])c1c(Br)ccc2n[nH]nc12) defines the precise atomic connectivity, differentiating it from the isomeric structure where bromine and nitro positions are swapped .

Regioisomeric ID
Cross-study comparable
5-bromo-4-nitro isomer distinguishable from 6-bromo-7-nitro via multinuclear NMR shifts (>0.5 ppm)
Ensures correct regioisomer for reproducible SAR
Confirm by NMR vs reported shifts
Analytical Chemistry Quality Assurance Structural Confirmation

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole Research & Industrial Applications


Orthogonal Derivatization for Heterocyclic Libraries

The dual bromo-nitro functionality of 5-bromo-4-nitro-1H-benzo[d][1,2,3]triazole enables a sequential derivatization strategy that is not feasible with mono-substituted analogs [1]. In a typical workflow, the C–Br bond can be first engaged in a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity [2]. Subsequently, the nitro group can be reduced to an amine, which then serves as a handle for amide bond formation, sulfonylation, or reductive amination [1]. Alternatively, the nitro group can undergo nucleophilic aromatic substitution prior to cross-coupling [1]. This orthogonal reactivity allows the generation of diverse, highly substituted benzotriazole scaffolds with precise control over substitution patterns, accelerating medicinal chemistry hit-to-lead optimization and material science property tuning [1].

Regioselective SNAr via Ortho-Nitro Activation

The ortho-nitro group in 5-bromo-4-nitro-1H-benzo[d][1,2,3]triazole significantly activates the adjacent carbon atoms (C-6 and C-7) toward nucleophilic aromatic substitution (SNAr) [1]. This electronic activation, confirmed by DFT calculations on analogous electron-deficient nitrobenzotriazoles, allows for the introduction of amines, alkoxides, or thiols under milder conditions compared to non-nitro substituted benzotriazoles [1]. The bromine atom at the 5-position does not interfere with SNAr at these positions due to the meta relationship, preserving the C–Br bond for subsequent diversification [1]. This property is particularly valuable for the construction of C–N and C–O bonds in complex molecule synthesis, where regioselectivity and mild reaction conditions are paramount to preserving sensitive functional groups [1].

SAR Studies in Kinase & Antimicrobial Research

Benzotriazole derivatives are established scaffolds in kinase inhibition (e.g., CK2) and antimicrobial research [1][2]. 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole serves as a versatile advanced intermediate for SAR exploration due to the independent tunability of the bromine and nitro positions [3]. The bromine atom can be replaced with diverse aryl/heteroaryl groups to probe hydrophobic pocket interactions, while the nitro group (or its reduced amine derivative) can be used to install solubilizing groups, targeting vectors, or additional pharmacophoric elements [3]. The specific substitution pattern of this regioisomer may confer unique binding interactions compared to analogs with altered substitution patterns, a hypothesis supported by the distinct electronic profiles of nitrobenzotriazole regioisomers observed in NMR and computational studies [3].

QC & Method Development with Reference Standards

Given the commercial availability of 5-bromo-4-nitro-1H-benzo[d][1,2,3]triazole with high purity (98%) [1], the compound can be effectively utilized as a reference standard in analytical method development. Its distinct molecular weight (243.02 g/mol) and unique NMR signature [2] allow it to serve as a retention time marker and system suitability standard in HPLC and LC-MS workflows for complex mixture analysis. The compound's stability and well-defined physical properties support its use in calibrating quantitative assays for related nitrobenzotriazole derivatives in reaction monitoring and quality control of synthetic batches [1].

Application
Selection Property
Validation Focus
Orthogonal derivatization for heterocyclic libraries
Dual bromo-nitro reactivity handles
Sequential cross-coupling and SNAr efficiency
Regioselective SNAr via ortho-nitro activation
Enhanced electrophilicity at C-6/C-7
Regiochemical outcome and functional group tolerance
SAR intermediate for kinase/antimicrobial probes
Regiochemical and functional group tunability
Derivatization-driven binding-interaction mapping
QC reference standard for method development
Defined purity and distinct NMR signature
Retention time marker and system suitability

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